2-Amino-3-bromoquinolin-7-ol
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Overview
Description
2-Amino-3-bromoquinolin-7-ol is a heterocyclic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . It is a derivative of quinoline, a class of compounds known for their diverse biological and pharmacological activities . The structure of this compound consists of a quinoline core with an amino group at the 2-position, a bromine atom at the 3-position, and a hydroxyl group at the 7-position .
Preparation Methods
The synthesis of 2-Amino-3-bromoquinolin-7-ol can be achieved through various synthetic routes. One common method involves the bromination of 2-aminoquinolin-7-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform . The reaction conditions typically involve refluxing the mixture to ensure complete bromination. Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale .
Chemical Reactions Analysis
2-Amino-3-bromoquinolin-7-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 7-position can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like chloroform, ethanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include substituted quinoline derivatives, quinone derivatives, and dihydroquinoline derivatives .
Scientific Research Applications
2-Amino-3-bromoquinolin-7-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-bromoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-3-bromoquinolin-7-ol can be compared with other similar compounds, such as:
2-Aminoquinolin-7-ol: Lacks the bromine atom at the 3-position, which may affect its reactivity and biological activity.
3-Bromoquinolin-7-ol: Lacks the amino group at the 2-position, which may influence its chemical properties and applications.
8-Hydroxyquinoline: A well-known compound with a hydroxyl group at the 8-position, used in various applications including antimicrobial and anticancer research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-amino-3-bromoquinolin-7-ol |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12) |
InChI Key |
AVHZKSFWVOVKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)Br)N)O |
Origin of Product |
United States |
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